2-(2-aminophenoxy)ethan-1-ol hydrochloride
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Overview
Description
2-(2-aminophenoxy)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is a derivative of 2-(2-aminophenoxy)ethanol, where the hydrochloride group is added to enhance its solubility in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminophenoxy)ethan-1-ol hydrochloride typically involves the reaction of 2-aminophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The resulting 2-(2-aminophenoxy)ethanol is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and recrystallization, are common in industrial production to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminophenoxy)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(2-aminophenoxy)ethan-1-ol hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-aminophenoxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminophenoxy)ethanol
- 2-(2-aminophenoxy)acetic acid
- 2-(2-aminophenoxy)propane-1,3-diol
Uniqueness
2-(2-aminophenoxy)ethan-1-ol hydrochloride is unique due to its enhanced solubility in water, which makes it more suitable for biological and medicinal applications compared to its non-hydrochloride counterparts. Additionally, its specific chemical structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
CAS No. |
1050652-15-7 |
---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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